molecular formula C23H26N2O4S B289414 N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide

カタログ番号 B289414
分子量: 426.5 g/mol
InChIキー: GQQUDKJXXAOLDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in signaling pathways in immune cells, including B cells, T cells, and mast cells. TAK-659 has shown potential as a therapeutic agent in the treatment of various immune-related diseases, including autoimmune disorders and cancer.

作用機序

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide inhibits SYK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and inhibits signaling pathways involved in immune cell activation and proliferation. The inhibition of SYK has been shown to reduce the activity of various immune cells, including B cells, T cells, and mast cells.
Biochemical and Physiological Effects
N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. This leads to a decrease in immune cell activation and proliferation, which can reduce the severity of autoimmune diseases. N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has also been shown to induce apoptosis in cancer cells, leading to tumor growth inhibition.

実験室実験の利点と制限

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has several advantages for laboratory experiments. It has a high potency and selectivity for SYK, which allows for specific targeting of immune cells. N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is also orally bioavailable, which allows for easy administration in animal models. However, N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has some limitations, including its short half-life and low solubility in water, which can limit its efficacy in vivo.

将来の方向性

There are several future directions for the research and development of N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another potential application is in combination therapy with other immune checkpoint inhibitors for the treatment of cancer. Further studies are needed to optimize the pharmacokinetics and pharmacodynamics of N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide and to evaluate its safety and efficacy in clinical trials.

合成法

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled together to form the final product. The synthesis has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has been extensively studied in preclinical models of various immune-related diseases. In vitro studies have shown that N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide inhibits SYK phosphorylation and downstream signaling pathways in immune cells. In vivo studies have demonstrated that N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide can reduce the severity of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as inhibit tumor growth in animal models of cancer.

特性

分子式

C23H26N2O4S

分子量

426.5 g/mol

IUPAC名

N-[6-tert-butyl-3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H26N2O4S/c1-23(2,3)14-8-9-16-18(12-14)30-22(25-20(26)17-7-5-11-29-17)19(16)21(27)24-13-15-6-4-10-28-15/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,26)

InChIキー

GQQUDKJXXAOLDH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CO4

正規SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。